5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The molecule also includes a piperidine ring and an oxolane ring, both of which are common in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. Piperidine derivatives can undergo a variety of reactions, including those involving the nitrogen in the piperidine ring .Scientific Research Applications
Synthesis and Biological Activity Investigations A compound structurally related to 5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has been synthesized and evaluated for its antitumor and anticancer activities. This research revealed that certain O-Mannich bases of dihydropyrimidinones exhibit significant in vitro cytotoxicity and antitumor properties, with one compound showing relative effectiveness in vivo as well (Venkateshwarlu et al., 2014).
Chemical Synthesis and Self-Assembly Studies Another study focused on the synthesis of 2-aminopyrimidinones through a multi-component reaction involving benzaldehyde derivatives, showcasing the chemical versatility of pyrimidinone derivatives. This research also explored the self-assembly and hydrogen bonding characteristics of the synthesized compounds, contributing to the understanding of their structural properties (Bararjanian et al., 2010).
Advanced Material Development Research into the synthesis of polyamides incorporating pyrimidine derivatives has shown the potential for creating new materials with unique properties. These polyamides, containing uracil and adenine side groups, demonstrate the application of pyrimidinone derivatives in developing polymers with specific functionalities, including solubility in water (Hattori & Kinoshita, 1979).
Antimicrobial Activity Research The exploration of new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities highlights the pharmaceutical potential of compounds related to this compound. These studies suggest the scope for developing novel antimicrobial agents based on the structural framework of pyrimidinone derivatives (Abdel-rahman et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,6-dimethyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-13(2)18-11-20(16(12)21)10-14-5-7-19(8-6-14)17(22)15-4-3-9-23-15/h11,14-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVKNOZFGMSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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